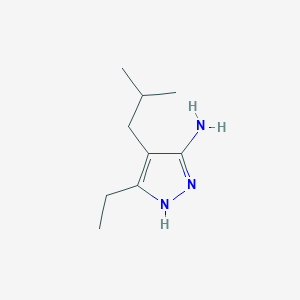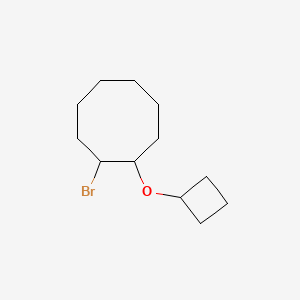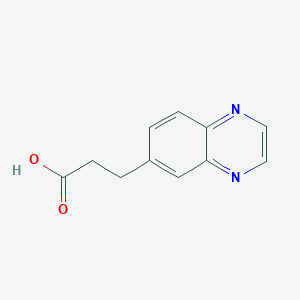
3-(Quinoxalin-6-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinoxalin-6-YL)propanoic acid is a nitrogen-containing heterocyclic compound. It features a quinoxaline ring attached to a propanoic acid moiety. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-6-YL)propanoic acid typically involves the reaction of 1,2-phenylenediamine with a suitable carbonyl compound. One common method is the condensation of 1,2-phenylenediamine with α-dicarbonyl compounds in the presence of a catalyst such as pyridine in tetrahydrofuran at room temperature . This reaction yields quinoxaline derivatives, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-(Quinoxalin-6-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxalinones.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoxalinones
Reduction: Dihydroquinoxalines
Substitution: Various substituted quinoxaline derivatives
Scientific Research Applications
3-(Quinoxalin-6-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Quinoxaline derivatives are used in the production of dyes, semiconductors, and biocides.
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-6-YL)propanoic acid involves its interaction with various molecular targets. The quinoxaline ring can interact with enzymes and receptors, inhibiting their activity. For example, quinoxaline derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: Structurally similar to quinoxaline but with different pharmacological properties.
Cinnoline: Another isomeric compound with a fused benzene and pyrazine ring.
Uniqueness
3-(Quinoxalin-6-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-quinoxalin-6-ylpropanoic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)4-2-8-1-3-9-10(7-8)13-6-5-12-9/h1,3,5-7H,2,4H2,(H,14,15) |
InChI Key |
FEQUVSRFJAVRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


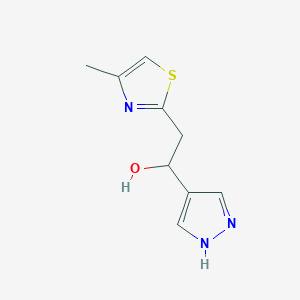
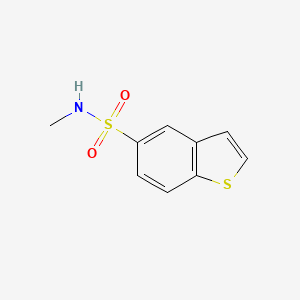
![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
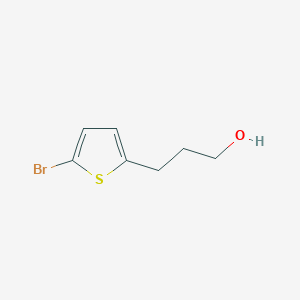
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)
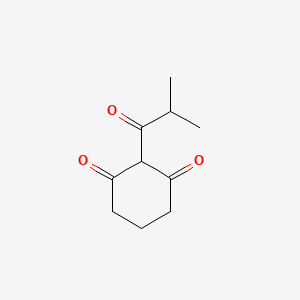
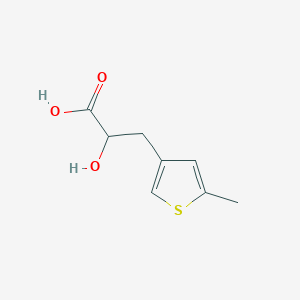
![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)
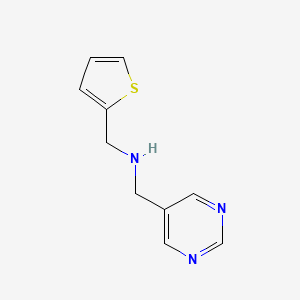
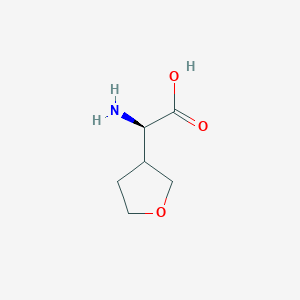
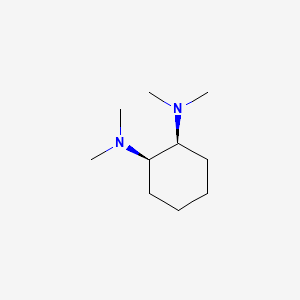
![tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B13316969.png)
